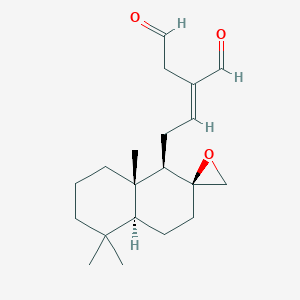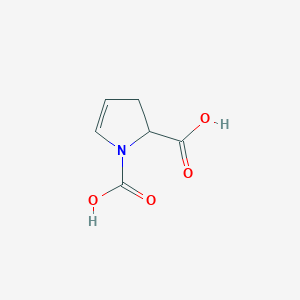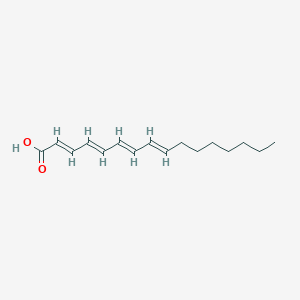![molecular formula C21H26NO4+ B1257599 Methylnaltrexone [VANDF] CAS No. 916055-93-1](/img/structure/B1257599.png)
Methylnaltrexone [VANDF]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylnaltrexone [VANDF] is a complex organic compound belonging to the morphinan class of alkaloids. This compound is structurally related to morphine and other opioids, and it exhibits significant pharmacological activity, particularly as an opioid receptor antagonist. Its unique structure, characterized by the presence of a cyclopropylmethyl group and an epoxy ring, contributes to its distinct biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methylnaltrexone [VANDF] involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the Morphinan Skeleton: This step involves the construction of the core morphinan structure through a series of cyclization reactions.
Introduction of Functional Groups: Specific functional groups, such as the cyclopropylmethyl and epoxy groups, are introduced through targeted chemical reactions.
Oxidation and Reduction Reactions: These reactions are used to achieve the desired oxidation state of the compound.
Purification: The final product is purified using techniques such as chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Batch Reactors: For controlled synthesis and reaction monitoring.
Continuous Flow Reactors: For efficient and scalable production.
Purification Systems: Such as high-performance liquid chromatography (HPLC) for final product isolation.
Analyse Chemischer Reaktionen
Types of Reactions
Methylnaltrexone [VANDF] undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Hydrolysis Conditions: Acidic or basic conditions, depending on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methylnaltrexone [VANDF] has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying opioid receptor interactions and structure-activity relationships.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored as a potential therapeutic agent for pain management and opioid addiction treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Wirkmechanismus
The compound exerts its effects primarily through interaction with opioid receptors, particularly the mu-opioid receptor. The mechanism involves:
Binding to Receptors: The compound binds to the mu-opioid receptor, blocking the binding of endogenous opioids.
Inhibition of Signal Transduction: This binding inhibits the signal transduction pathways associated with pain perception and reward.
Modulation of Neurotransmitter Release: The compound modulates the release of neurotransmitters, reducing pain and addictive behaviors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morphine: A potent opioid analgesic with a similar core structure but different functional groups.
Naloxone: An opioid antagonist used to reverse opioid overdoses.
Naltrexone: Another opioid antagonist used for addiction treatment.
Uniqueness
Methylnaltrexone [VANDF] is unique due to its specific functional groups, which confer distinct pharmacological properties. Its ability to selectively bind to opioid receptors and modulate their activity makes it a valuable compound for research and therapeutic applications.
Eigenschaften
Key on ui mechanism of action |
Methylnaltrexone is a pheriphally-acting μ-opioid antagonists that acts on the gastrointestinal tract inhibit opioid-induced decrease in gastric motility and transit time. Because methylnaltrexone is a quaternary derivative of naltrexone, it produces its gastrointestinal effects without producing analgesic effects or withdrawal symptoms as it does not cross the blood-brain-barrier. |
|---|---|
CAS-Nummer |
916055-93-1 |
Molekularformel |
C21H26NO4+ |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |
InChI |
InChI=1S/C21H25NO4/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13/h4-5,12,16,19,25H,2-3,6-11H2,1H3/p+1/t16-,19+,20+,21-,22?/m1/s1 |
InChI-Schlüssel |
JVLBPIPGETUEET-GAAHOAFPSA-O |
SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
Isomerische SMILES |
C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
Kanonische SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
Key on ui other cas no. |
916055-93-1 |
Löslichkeit |
≥5 mg/mL |
Synonyme |
(5alpha)-17-(cyclopropylmethyl)-3,14-dihydroxy-17-methyl-4,5-epoxymorphinan-17-ium-6-one 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinanium-6-one methyl-naltrexone hydrobromide methylnaltrexone methylnaltrexone bromide morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, (5alpha)- morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, bromide, (5alpha,17R)- morphinanium, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxo-, (5alpha)- MRZ 2663BR MRZ-2663 N-methylnaltrexone bromide naltrexone MB naltrexone methobromide naltrexone methylbromide naltrexonium methiodide quaternary ammonium naltrexone relisto |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1H-pyrazolo[4,3-b]pyridine](/img/structure/B1257534.png)




